

Spectroscopic Profile of 2,3,4-Trichloroaniline: A Technical Guide

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Compound of Interest

Compound Name: **2,3,4-Trichloroaniline**

Cat. No.: **B050295**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,4-trichloroaniline**, a compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2,3,4-Trichloroaniline** is $C_6H_4Cl_3N$, with a molecular weight of 196.46 g/mol. The spectroscopic data presented below provides key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The 1H and ^{13}C NMR data for **2,3,4-trichloroaniline** are summarized below.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2,3,4-trichloroaniline** provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.18	d	1H	H-6
6.75	d	1H	H-5
4.13	br s	2H	-NH ₂

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Chemical Shift (δ) ppm	Assignment
142.9	C-1
119.5	C-2
129.0	C-3
123.7	C-4
125.5	C-5
116.3	C-6

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The significant IR absorption bands for **2,3,4-trichloroaniline** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485, 3395	Strong, Sharp	N-H stretching (asymmetric and symmetric)
3080	Medium	Aromatic C-H stretching
1620	Strong	N-H bending (scissoring)
1585, 1475	Strong	C=C aromatic ring stretching
1290	Strong	C-N stretching
870, 810	Strong	C-H out-of-plane bending
700-850	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The major fragmentation peaks for **2,3,4-trichloroaniline** under electron ionization (EI) are presented here.

m/z	Relative Intensity (%)	Assignment
195/197/199	100	[M] ⁺ (Molecular ion)
160/162	~30	[M - Cl] ⁺
125	~20	[M - 2Cl] ⁺
90	~15	[M - 3Cl] ⁺
63	~25	[C ₅ H ₃] ⁺

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: A sample of **2,3,4-trichloroaniline** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.
- Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans are typically required due to the lower natural abundance of ¹³C. A spectral width of around 250 ppm and a relaxation delay of 2-5 seconds are common.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (0 ppm) for ¹H NMR and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of finely ground **2,3,4-trichloroaniline** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar. The mixture is thoroughly ground to a fine, homogenous powder.
- Pellet Formation: The powdered mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

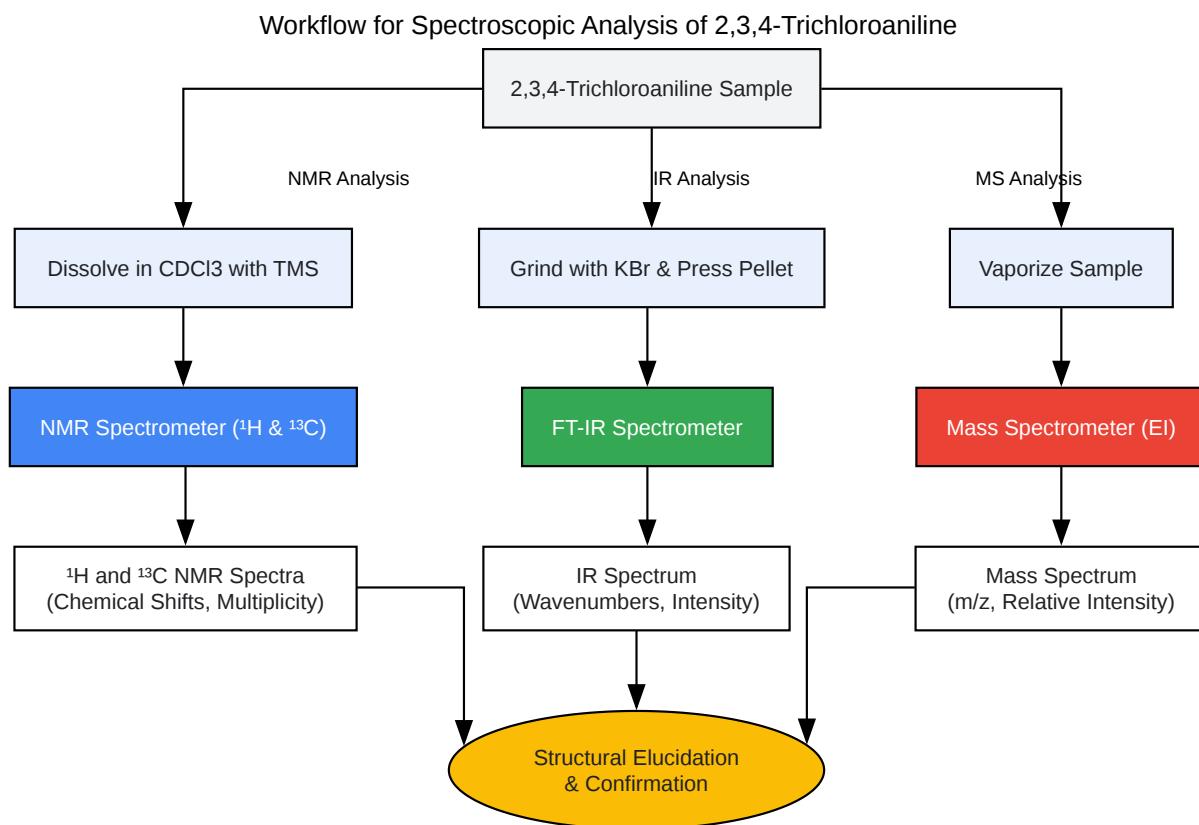
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: A small amount of **2,3,4-trichloroaniline** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^+) and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,3,4-trichloroaniline**.

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